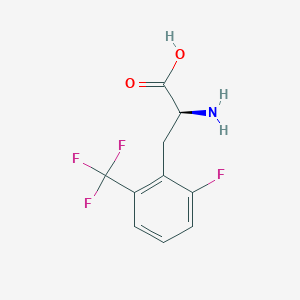

2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine

Description

2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine is a fluorinated amino acid derivative The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science

Properties

IUPAC Name |

2-amino-3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEQREVOLXIGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the fluorination of precursor compounds using fluorinating agents. For example, the Balz-Schiemann reaction can be employed, where diazotization of an amino group followed by fluorodediazonation introduces the fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing efficient and cost-effective fluorinating agents. The choice of solvents, reaction temperatures, and purification methods are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Fluorinated amino acids like 2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine are increasingly utilized in drug design due to their ability to enhance the biological properties of peptides and proteins. The incorporation of fluorine can improve the metabolic stability of therapeutic proteins, making them more effective as drugs .

Enzyme Inhibition

Research indicates that fluorinated phenylalanines can act as potential enzyme inhibitors. Their unique electronic properties allow them to interact effectively with biological targets, potentially leading to the development of new therapeutic agents .

Molecular Imaging

Positron Emission Tomography (PET)

One of the most promising applications of this compound is in the field of molecular imaging. The compound can be radiolabeled with fluorine-18, a radionuclide used in PET imaging. This allows for the visualization of metabolic processes in vivo, providing valuable insights into tumor biology and other pathological conditions .

Case Study: Synthesis of Radiolabeled Compounds

A study demonstrated the synthesis of radiolabeled 2-[18F]-fluoro-DL-phenylalanine for PET imaging, achieving a yield of 43%. The compound showed high enantiomeric purity (≥94% ee), making it suitable for clinical applications in imaging tumor metabolism .

Protein Science

Protein Engineering

Fluorinated amino acids are employed in protein engineering to study protein folding and stability. The incorporation of this compound into peptides allows researchers to investigate conformational changes through techniques such as NMR spectroscopy .

Case Study: Structural Analysis

In a notable study, researchers incorporated fluorinated phenylalanines into lipopeptides to analyze their conformational properties using 19F-NMR. This approach provided insights into the structural dynamics of these compounds in biological systems .

Mechanism of Action

The mechanism by which 2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine exerts its effects involves its interaction with biological molecules. The fluorine atoms can influence the compound’s binding affinity and specificity to molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-6-(trifluoromethyl)aniline

- 2-Fluoro-6-(trifluoromethyl)benzonitrile

Uniqueness

Compared to similar compounds, 2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine stands out due to its amino acid structure, which allows it to be easily incorporated into peptides and proteins. This makes it particularly useful in biological and medicinal research, where it can be used to study protein function and design new therapeutic agents .

Biological Activity

2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, characterized by a fluorine atom at the ortho position and a trifluoromethyl group at the meta position of the phenyl ring. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which enhance its biological activity compared to non-fluorinated analogs.

The molecular formula for this compound is . The incorporation of fluorine and trifluoromethyl groups significantly alters its chemical properties, enhancing lipophilicity and modifying biological interactions. These changes can influence enzyme activity and receptor binding, making it a compound of interest for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound acts as a competitive inhibitor for enzymes involved in amino acid metabolism, particularly those that utilize L-phenylalanine as a substrate. One of the key enzymes affected is phenylalanine hydroxylase , which plays a crucial role in phenylalanine metabolism. This inhibition could have implications for metabolic disorders such as phenylketonuria, where the metabolism of phenylalanine is disrupted .

Interaction with Biological Targets

The unique electronic properties of this compound enhance its binding affinities to various biological targets, including G protein-coupled receptors and ion channels . These interactions suggest potential roles in drug design and molecular biology applications. The presence of fluorinated groups often leads to significant changes in binding kinetics compared to non-fluorinated counterparts .

Case Study 1: Enzyme Kinetics

A study investigating the kinetic properties of this compound found that it exhibited altered reactivity profiles compared to its non-fluorinated analogs. The compound was shown to stabilize enzyme-substrate complexes, leading to increased inhibition rates against phenylalanine hydroxylase. This property was quantified using Michaelis-Menten kinetics, revealing a lower value compared to traditional substrates.

Case Study 2: In Vivo Applications

In vivo studies have demonstrated that administering this compound can lead to significant metabolic effects in animal models. For example, when administered to rats with induced phenylketonuria, the compound successfully reduced plasma levels of phenylalanine by inhibiting its metabolic pathway. This suggests potential therapeutic applications for managing metabolic disorders .

Comparative Analysis

The following table summarizes the unique features and biological activities of various fluorinated phenylalanine derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Fluorine at ortho position; trifluoromethyl at meta position | Enhanced enzyme inhibition and receptor binding |

| 3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine | Fluorine at meta position; trifluoromethyl at para position | Increased lipophilicity affecting pharmacokinetics |

| 4-Fluoro-DL-phenylalanine | Fluorine at para position | Altered receptor binding profiles |

| 2-Fluoro-DL-phenylalanine | Fluorine at ortho position | Different interaction profiles with enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.